

Application Notes and Protocols: The Use of Dibenzyl Sulfoxide in Organic Synthesis

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Compound of Interest

Compound Name: *Dibenzyl sulfoxide*

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Introduction

Dibenzyl sulfoxide (DBSO) is a versatile organosulfur compound that has found significant applications as a reagent and directing group in modern organic synthesis. Its unique structural features, comprising two benzyl groups attached to a sulfinyl moiety, impart reactivity that has been harnessed for various transformations.^[1] DBSO serves as a valuable precursor for the synthesis of complex molecules and acts as a key component in transition metal-catalyzed reactions. These notes provide detailed protocols for the synthesis of **dibenzyl sulfoxide** and its application in palladium- and iridium-catalyzed coupling reactions.

Synthesis of Dibenzyl Sulfoxide

Dibenzyl sulfoxide is most commonly prepared by the controlled oxidation of its corresponding sulfide, dibenzyl sulfide. Several methods have been reported, with the use of hydrogen peroxide in acetic acid being a straightforward and efficient approach.

Experimental Protocol: Oxidation of Dibenzyl Sulfide with Hydrogen Peroxide

This protocol is adapted from a literature procedure for the synthesis of **dibenzyl sulfoxide**.

Materials:

- Dibenzyl sulfide
- Glacial acetic acid
- Hydrogen peroxide (30% aqueous solution)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzyl sulfide (1.0 eq) in glacial acetic acid.
- Cool the solution in an ice bath with vigorous stirring.
- Slowly add hydrogen peroxide (30% aq., 1.0 eq) dropwise to the cooled solution.
- Continue stirring the reaction mixture in the ice bath for 1 hour.
- After 1 hour, add a significant volume of water to the reaction mixture.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.

- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield **dibenzyl sulfoxide**.

Reactant	Product	Yield	Reference
Dibenzyl sulfide	Dibenzyl sulfoxide	86%	[2]

Applications in Palladium-Catalyzed Synthesis of Diaryl Sulfoxides

Dibenzyl sulfoxide can be utilized as a precursor in the synthesis of diaryl sulfoxides through a palladium-catalyzed cross-coupling reaction with aryl chlorides. This transformation is facilitated by a NiXantPhos-based palladium catalyst and involves a triple relay process.[\[1\]](#)[\[3\]](#)

Experimental Protocol: Palladium-Catalyzed Synthesis of Diaryl Sulfoxides

The following is a general procedure for the palladium-catalyzed reaction between a sulfoxide and an aryl chloride.

Materials:

- **Dibenzyl sulfoxide**
- Aryl chloride
- $\text{Pd}(\text{OAc})_2$
- NiXantPhos
- NaOtBu
- Toluene (anhydrous)
- Schlenk tube or glovebox
- Magnetic stirrer and heating plate

Procedure:

- In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add $\text{Pd}(\text{OAc})_2$ (2.5 mol %), NiXantPhos (5 mol %), and NaOtBu (2.0 eq) to a Schlenk tube.
- Add **dibenzyl sulfoxide** (1.0 eq) and the aryl chloride (1.2 eq) to the tube.
- Add anhydrous toluene as the solvent.
- Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

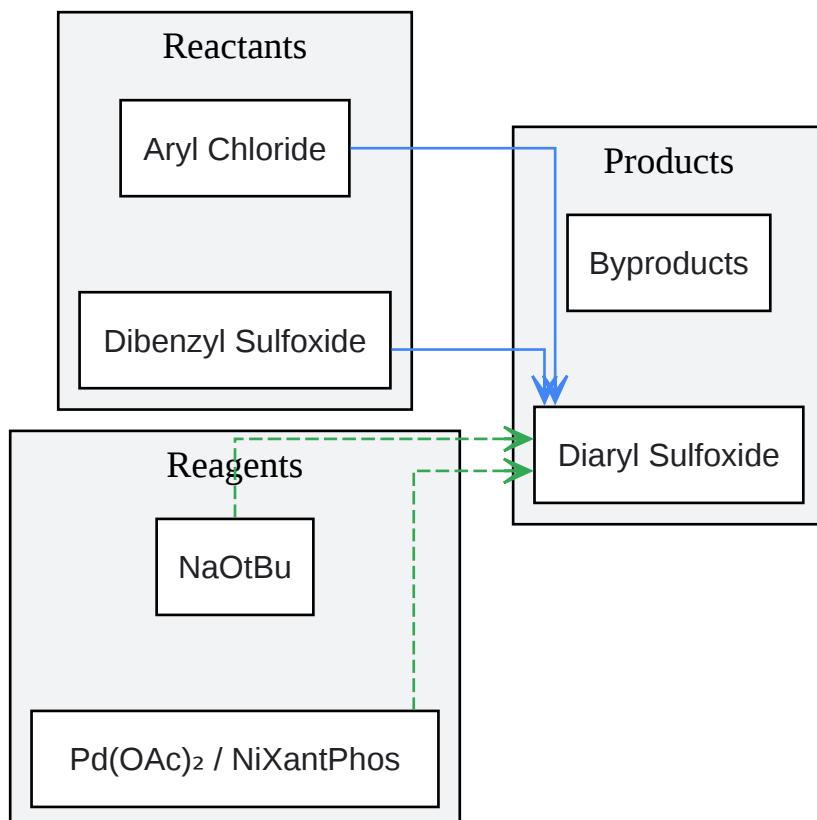
Substrate Scope and Yields

The palladium-catalyzed synthesis of diaryl sulfoxides from **dibenzyl sulfoxide** and various aryl chlorides demonstrates broad functional group tolerance.

Dibenzyl Sulfoxide Derivative	Aryl Chloride	Product	Yield (%)
Dibenzyl sulfoxide	4-Chlorotoluene	Di-p-tolyl sulfoxide	85
Dibenzyl sulfoxide	4-Chloroanisole	Bis(4-methoxyphenyl) sulfoxide	92
Dibenzyl sulfoxide	1-Chloro-4-(trifluoromethyl)benzene	Bis(4-(trifluoromethyl)phenyl) sulfoxide	78
Dibenzyl sulfoxide	2-Chloropyridine	Di(pyridin-2-yl) sulfoxide	65

Note: The yields are representative and can vary based on specific reaction conditions.

Reaction Scheme: Palladium-Catalyzed Diaryl Sulfoxide Synthesis



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Caption: Palladium-catalyzed synthesis of diaryl sulfoxides.

Application in Iridium-Catalyzed Intramolecular C-H Activation

Dibenzyl sulfoxide can undergo a double C-H activation and intramolecular coupling reaction catalyzed by an iridium(III) complex to form seven-membered thiepine S-oxides.[4][5] This transformation is promoted by a Lewis acid, such as a silver salt, which facilitates the reductive elimination step from the iridium center.[4][5]

Experimental Protocol: Iridium-Catalyzed Intramolecular Coupling of Dibenzyl Sulfoxide

The following protocol is a general representation of the iridium-catalyzed intramolecular C-H activation of **dibenzyl sulfoxide**.

Materials:

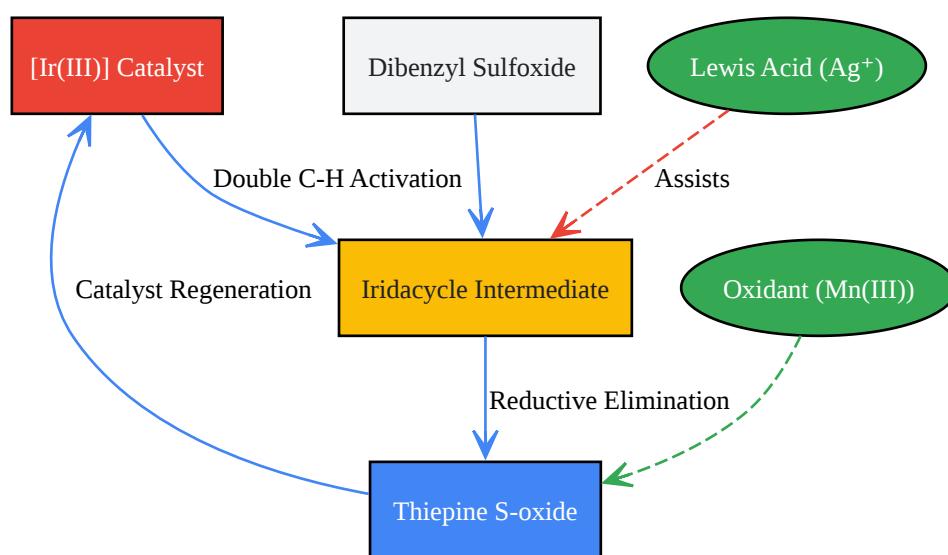
- **Dibenzyl sulfoxide**
- $[\text{Ir}(\text{cod})\text{Cl}]_2$ (Iridium catalyst precursor)
- AgSbF_6 (Lewis acid)
- $\text{Mn}(\text{OAc})_3$ (Oxidant)
- 1,2-Dichloroethane (DCE) (anhydrous)
- Schlenk tube or glovebox
- Magnetic stirrer and heating plate

Procedure:

- In a glovebox or under an inert atmosphere, add the **dibenzyl sulfoxide** substrate (1.0 eq), $[\text{Ir}(\text{cod})\text{Cl}]_2$ (2.5 mol %), AgSbF_6 (20 mol %), and $\text{Mn}(\text{OAc})_3$ (2.0 eq) to a Schlenk tube.

- Add anhydrous 1,2-dichloroethane as the solvent.
- Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) with stirring for the required duration (e.g., 24 hours).
- Upon completion, cool the reaction to room temperature.
- Filter the reaction mixture through a pad of celite to remove insoluble materials.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Iridium-Catalyzed C-H Activation



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Caption: Catalytic cycle for Ir-catalyzed C-H activation.

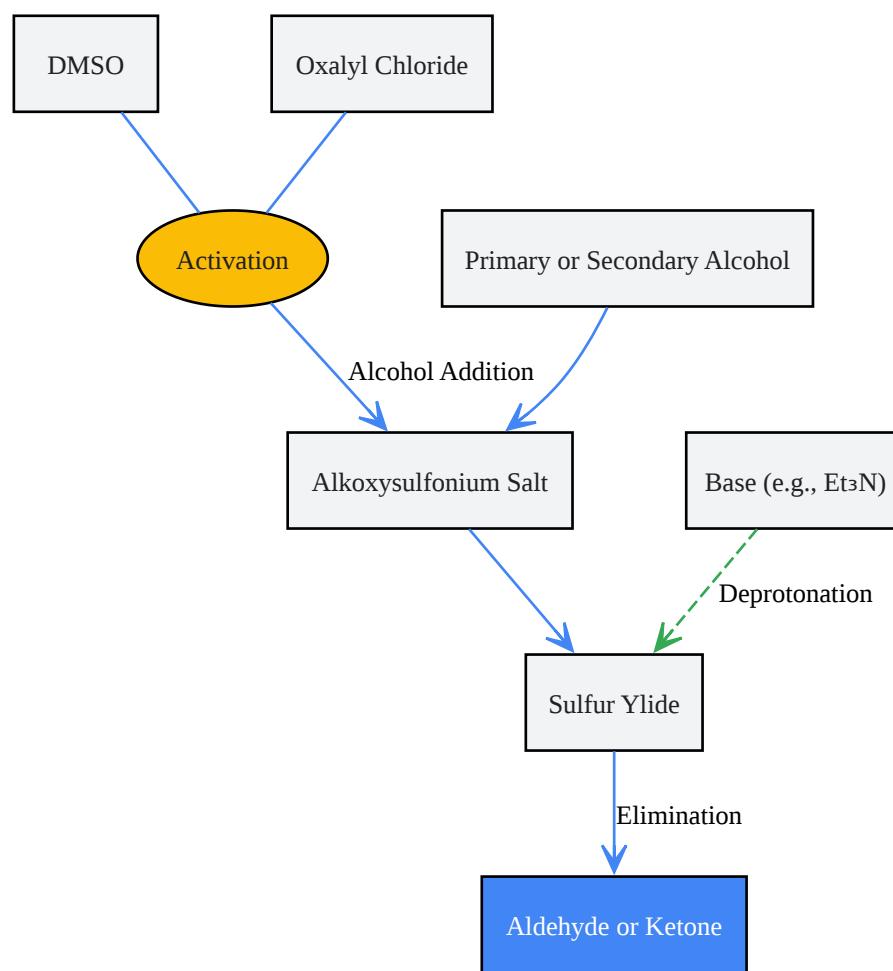
Dibenzyl Sulfoxide in Swern-Type Oxidations: A Note

The Swern oxidation and related methodologies are powerful tools for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions typically

employ dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[6][7]

While **dibenzyl sulfoxide** is a sulfoxide, it is not commonly used as a reagent in Swern-type oxidations. The steric bulk of the benzyl groups compared to the methyl groups in DMSO likely hinders the reaction kinetics. Furthermore, the byproducts of a hypothetical Swern oxidation using **dibenzyl sulfoxide** would be dibenzyl sulfide and other derivatives, which are less volatile and potentially more difficult to remove than the volatile and malodorous dimethyl sulfide produced when using DMSO. For these reasons, DMSO remains the reagent of choice for Swern and related oxidations.

General Mechanism of Swern Oxidation (with DMSO)



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Caption: General mechanism of the Swern oxidation.

Conclusion

Dibenzyl sulfoxide is a valuable reagent in organic synthesis, with notable applications in palladium-catalyzed cross-coupling reactions for the synthesis of diaryl sulfoxides and as a directing group in iridium-catalyzed intramolecular C-H activation to form novel heterocyclic scaffolds. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile compound in their own synthetic endeavors. While not a common reagent for Swern-type oxidations, understanding its role in other transformations highlights the diverse reactivity of sulfoxides in organic chemistry.

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